molecular formula C8H18O B8529803 2-Ethoxy-2-methylpentane CAS No. 203799-93-3

2-Ethoxy-2-methylpentane

Cat. No.: B8529803
CAS No.: 203799-93-3
M. Wt: 130.23 g/mol
InChI Key: YTBQUXBYIBRJNI-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpentane is a branched ether compound synthesized via the Williamson ether synthesis, as indicated by its structural formula, CH₃CH₂CH(CH₃)CH(CH₃)OC₂H₅ . This method involves the reaction of an alkoxide ion with an alkyl halide, producing an ether linkage. The compound features a pentane backbone with both an ethoxy (-OCH₂CH₃) and a methyl (-CH₃) group attached to the second carbon atom, resulting in significant steric hindrance.

Estimated properties for 2-ETHOXYPENTANE include a boiling point of 117.3°C, density of 0.7684 g/cm³, and refractive index of 1.3897 . These values suggest that this compound likely exhibits comparable physical characteristics, though branching differences may slightly alter properties like boiling point or solubility.

Properties

CAS No.

203799-93-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2-ethoxy-2-methylpentane

InChI

InChI=1S/C8H18O/c1-5-7-8(3,4)9-6-2/h5-7H2,1-4H3

InChI Key

YTBQUXBYIBRJNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 2-ETHOXYPENTANE (CAS 1817-89-6) :

    • Structure : Ethoxy group (-OCH₂CH₃) attached to the second carbon of a linear pentane chain.
    • Key Properties : Boiling point = 117.3°C; density = 0.7684 g/cm³ .
    • Reactivity : Likely undergoes acid-catalyzed cleavage (e.g., with HBr) to yield alkyl bromides, similar to 2-ethoxy-2-methylpentane .
  • Diethyl Ether (C₄H₁₀O): Structure: Linear ether (CH₃CH₂OCH₂CH₃). Key Properties: Boiling point = 34.6°C; density = 0.7134 g/cm³. Reactivity: Cleaves with HBr to form ethyl bromide and ethanol, but lacks steric hindrance, making it more volatile than branched ethers .
  • Key Properties: Boiling point ≈ 120–130°C (estimated for octane isomers). Reactivity: Lacks ether oxygen, making it inert under acid/base conditions typical for ether cleavage .

Reactivity and Stability

  • Acid-Catalyzed Cleavage :

    • This compound reacts with concentrated HBr under heat to produce two tertiary alkyl bromides due to its branched structure .
    • In contrast, 2-ETHOXYPENTANE (less branched) may yield a primary and a secondary bromide.
  • Steric Effects :

    • The methyl and ethoxy groups in this compound reduce nucleophilic attack efficiency compared to linear ethers like diethyl ether.

Toxicity and Regulatory Considerations

  • Branched ethers generally exhibit lower volatility but higher persistence in environmental matrices compared to linear analogs.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity with HBr
This compound C₇H₁₆O 116.2* ~117.3* 0.7684* Tertiary alkyl bromides
2-ETHOXYPENTANE C₇H₁₆O 116.2 117.3 0.7684 Primary/secondary bromides
Diethyl Ether C₄H₁₀O 74.12 34.6 0.7134 Ethyl bromide + ethanol
3-Ethyl-2-methylpentane C₈H₁₈ 114.23 ~125 0.702 No reaction (hydrocarbon)

*Estimated based on 2-ETHOXYPENTANE data .

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